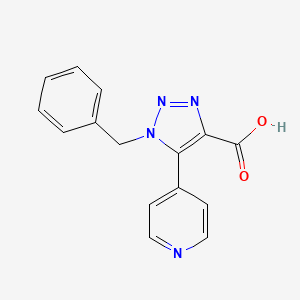

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

説明

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

One study suggests that a similar compound binds to the colchicine binding site of tubulin . This suggests that it might interact with its targets by binding to specific sites, leading to changes in the function of the targets.

Biochemical Pathways

It’s known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

One study suggests that a similar compound inhibits colony formation in bt-474 cells in a concentration-dependent manner and induces apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

One source suggests that a similar compound shows promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

生物活性

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. The unique structure of this compound, which combines a benzyl group, a pyridine ring, and a triazole moiety, enhances its interaction with biological targets.

Chemical Structure

The chemical formula for this compound is . Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole have notable antibacterial and antifungal activities. In various studies, these compounds demonstrated the ability to inhibit the growth of several bacterial strains effectively. The presence of heterocyclic rings such as pyridine and triazole enhances the compound's interaction with biological targets, making it a promising candidate for further pharmacological exploration.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that certain triazole derivatives exhibit significant antiproliferative activity against various human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

The mechanism of action for 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole involves its ability to bind to active sites on enzymes and other biological macromolecules. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, which is vital for inhibiting enzyme activity .

Case Studies

A study examining the structure–activity relationships (SARs) of triazole derivatives found that modifications to the benzyl and pyridine groups significantly influenced biological activity. For instance:

- Triazole derivatives with electron-withdrawing groups showed enhanced antibacterial efficacy.

Comparative Analysis

The biological activity of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole can be compared with other similar compounds. Below is a table summarizing key findings from various studies:

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 280.28 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and benzyl groups enhances its solubility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Recent studies have demonstrated that 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Research indicates that derivatives of triazole compounds can inhibit the growth of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of certain enzymes relevant to disease processes. For instance, it has shown promise in inhibiting enzymes involved in cancer metastasis and inflammation .

Pesticidal Properties

The compound's triazole structure is associated with fungicidal activity. Studies have indicated that it can be effective against several plant pathogens, potentially serving as a new fungicide in agricultural practices .

Plant Growth Regulation

Research suggests that triazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors when applied to crops .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance .

Nanotechnology

The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research indicates potential applications in drug delivery systems where triazole-based compounds can improve the bioavailability and targeting of therapeutic agents .

Case Studies

特性

IUPAC Name |

1-benzyl-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMASXQCMUBAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。